2,6-Dichloro-N,N-diethylbenzenamine
Description
2,6-Dichloro-N,N-diethylbenzenamine is a halogenated aromatic amine with a benzene core substituted by two chlorine atoms at the 2 and 6 positions and a diethylamine group (-N(CH₂CH₃)₂) at the para position. Its molecular formula is C₁₀H₁₃Cl₂N, with an average molecular weight of 218.12 g/mol (calculated). This compound is structurally related to anilines but features enhanced lipophilicity due to the diethyl substituents, which influence its solubility and reactivity compared to dimethyl or unsubstituted analogs. It is primarily used in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and liquid crystalline materials .
Properties
IUPAC Name |
2,6-dichloro-N,N-diethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N/c1-3-13(4-2)10-8(11)6-5-7-9(10)12/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFXGVBIEQKTKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=CC=C1Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-N,N-diethylbenzenamine typically involves the chlorination of N,N-diethylbenzenamine. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 6 positions. Common reagents used in this process include chlorine gas and a suitable solvent such as dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
In an industrial setting, the production of 2,6-Dichloro-N,N-diethylbenzenamine may involve large-scale chlorination reactors where the reaction conditions are meticulously controlled to ensure high purity and yield. The process may also include purification steps such as distillation or recrystallization to remove any impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-N,N-diethylbenzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives with different substituents.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the chlorine atoms.
Scientific Research Applications
2,6-Dichloro-N,N-diethylbenzenamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-N,N-diethylbenzenamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, its antimicrobial properties may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : Diethyl-substituted derivatives (e.g., 2,6-Dichloro-N,N-diethylbenzenamine) exhibit higher lipophilicity than dimethyl analogs, impacting their solubility in organic solvents .
- Melting Points : Bulky substituents (e.g., diethyl) often reduce crystallinity, resulting in oily or liquid states, whereas smaller groups (dimethyl) favor solid phases .
- Electronic Effects : Pyridine and triazine cores introduce electron-deficient aromatic systems, enhancing reactivity toward nucleophilic substitution compared to benzene derivatives .
Key Findings :
Biological Activity
2,6-Dichloro-N,N-diethylbenzenamine (CAS Number: 67888-72-6) is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
2,6-Dichloro-N,N-diethylbenzenamine is a chlorinated derivative of N,N-diethylbenzenamine. The presence of chlorine substituents at the 2 and 6 positions on the benzene ring significantly influences its chemical reactivity and biological interactions.
Biological Activity Overview
Research indicates that 2,6-Dichloro-N,N-diethylbenzenamine exhibits various biological activities, including:
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent against a range of pathogens.
- Antifungal Activity : Studies suggest it may inhibit fungal growth, making it a candidate for further exploration in antifungal therapies.
- Enzyme Inhibition : It interacts with specific enzymes, potentially altering their activity.
The biological activity of 2,6-Dichloro-N,N-diethylbenzenamine is primarily attributed to its ability to interact with cellular targets:
- Cell Membrane Disruption : The compound may disrupt bacterial cell membranes, leading to cell lysis and death.
- Enzyme Interaction : It can bind to active sites on enzymes, inhibiting their function and altering metabolic pathways.
Antimicrobial Studies
A series of in vitro studies have evaluated the antimicrobial efficacy of 2,6-Dichloro-N,N-diethylbenzenamine. Key findings include:
- Inhibition Zones : The compound demonstrated significant inhibition zones against various bacterial strains in agar diffusion assays. For instance, a study reported inhibition zones measuring up to 15 mm against Staphylococcus aureus and Escherichia coli at concentrations of 100 µg/mL .
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 10 | 100 |
Case Studies
-
Case Study on Antifungal Activity :
- In a controlled laboratory setting, 2,6-Dichloro-N,N-diethylbenzenamine was tested against Candida albicans. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL, demonstrating its potential as an antifungal agent.
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Enzyme Inhibition Study :
- A recent study explored the compound's effect on acetylcholinesterase (AChE) activity. Results showed that at concentrations above 200 µM, there was a significant reduction in AChE activity, suggesting potential neuroprotective properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
